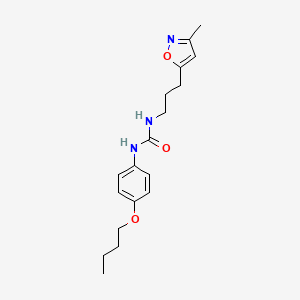
1-(4-Butoxyphenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Butoxyphenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea is a chemical compound that belongs to the class of urea-based herbicides. It is commonly known as fluazifop-P-butyl and is widely used in agriculture to control the growth of weeds in crops. This compound has gained significant attention due to its effectiveness in managing weed growth and its low toxicity to non-target organisms.
Aplicaciones Científicas De Investigación
Synthesis and Structure : Urea derivatives are synthesized for various purposes, including the study of their structural properties and biological activities. For instance, novel 4,5‐disubstituted thiazolyl urea derivatives have shown promising antitumor activities, highlighting the potential of urea derivatives in medicinal chemistry and drug discovery (Ling et al., 2008).
Material Science and Chemistry : Urea derivatives are utilized in material science for the self-assembly of molecular devices and the study of their photoisomerization properties. This application is significant for developing advanced materials with controllable properties (J. Lock et al., 2004).
Catalysis and Chemical Reactions : In catalysis, urea derivatives have been used to facilitate various chemical reactions. For example, they play a role in the oxidative carbonylation of amino moieties to produce ureas, oxamides, and other valuable chemical products, demonstrating the versatility of urea derivatives in synthetic chemistry (Mancuso et al., 2015).
Biological Activities : Beyond their structural and chemical applications, urea derivatives are also explored for their biological activities. This includes the synthesis of diaryl urea derivatives designed and synthesized for their antiproliferative activity against various cancer cell lines, highlighting the potential of urea derivatives in the development of new anticancer agents (Jian Feng et al., 2020).
Propiedades
IUPAC Name |
1-(4-butoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-3-4-12-23-16-9-7-15(8-10-16)20-18(22)19-11-5-6-17-13-14(2)21-24-17/h7-10,13H,3-6,11-12H2,1-2H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNZXCGODVKBJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCCCC2=CC(=NO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2368666.png)
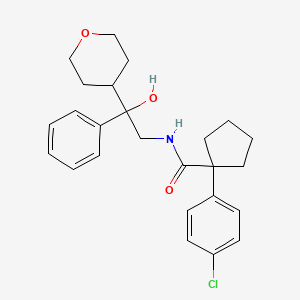
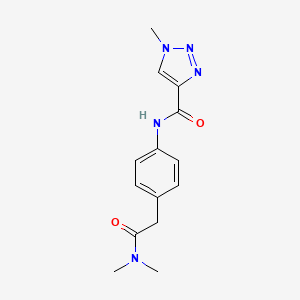
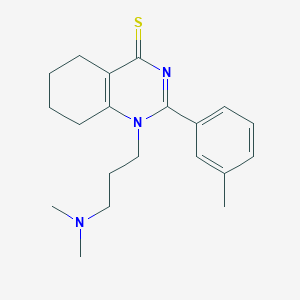
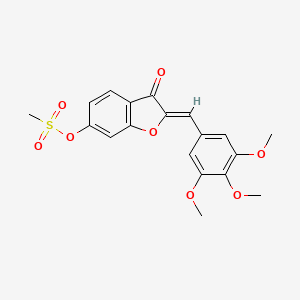
![3-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol](/img/structure/B2368672.png)
![1-Methyl-4-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,4-diazepane](/img/structure/B2368677.png)
![1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B2368678.png)

![N-(5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2368681.png)
amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2368682.png)
![4-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline](/img/structure/B2368683.png)

![2-(6-oxopyridazin-1(6H)-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2368688.png)
